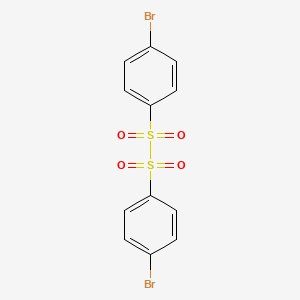

1,2-Bis(4-bromophenyl)disulfane 1,1,2,2-tetraoxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Bis(4-bromophenyl)disulfane 1,1,2,2-tetraoxide is an organosulfur compound characterized by the presence of two bromophenyl groups attached to a disulfane core with four oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(4-bromophenyl)disulfane 1,1,2,2-tetraoxide typically involves the oxidation of 1,2-Bis(4-bromophenyl)disulfane. The reaction conditions often include the use of strong oxidizing agents such as hydrogen peroxide or peracids. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the tetraoxide derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-bromophenyl)disulfane 1,1,2,2-tetraoxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.

Reduction: Reduction reactions can convert the tetraoxide back to the disulfane or other lower oxidation state derivatives.

Substitution: The bromine atoms in the phenyl rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

Oxidation: Higher oxidation state sulfur compounds.

Reduction: 1,2-Bis(4-bromophenyl)disulfane.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

1,2-Bis(4-bromophenyl)disulfane is employed as a versatile reagent in organic synthesis. Its ability to participate in various coupling reactions makes it valuable for creating complex organic molecules. For instance:

- Cross-Coupling Reactions : It serves as a coupling partner in palladium-catalyzed reactions to form biaryl compounds.

- Synthesis of Disulfides : The compound can be utilized to synthesize other disulfides through oxidative coupling reactions, enhancing the library of sulfur-containing compounds available for research and application.

Materials Science

The compound's unique structural characteristics allow it to be used in developing advanced materials:

- Conductive Polymers : The incorporation of disulfide linkages can enhance the electrical conductivity of polymers, making them suitable for electronic applications.

- Thermal Stability : Materials derived from 1,2-bis(4-bromophenyl)disulfane exhibit improved thermal stability due to the presence of sulfur-sulfur bonds which can withstand higher temperatures compared to conventional materials.

Medicinal Chemistry

Research indicates potential applications in medicinal chemistry:

- Antimicrobial Agents : Compounds with disulfide linkages have shown antimicrobial properties, making them candidates for developing new antibiotics.

- Antioxidant Activity : The tetraoxide functionality may contribute to antioxidant properties, which are beneficial in preventing oxidative stress-related diseases.

Case Studies

Several studies have documented the applications and effectiveness of 1,2-bis(4-bromophenyl)disulfane:

- Study on Antimicrobial Properties : A recent study demonstrated that derivatives of disulfide compounds exhibited significant antimicrobial activity against various bacterial strains. The study highlighted the potential for developing new antimicrobial agents based on this compound structure .

- Research on Polymer Conductivity : Another investigation focused on synthesizing conductive polymers using disulfide compounds as precursors. The results indicated that polymers containing these linkages displayed enhanced conductivity compared to traditional polymers .

Mechanism of Action

The mechanism of action of 1,2-Bis(4-bromophenyl)disulfane 1,1,2,2-tetraoxide involves its interaction with molecular targets through its disulfane and bromophenyl groups. These interactions can lead to the disruption of cellular processes in microorganisms or cancer cells, contributing to its antimicrobial and anticancer properties. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

1,2-Bis(4-bromophenyl)disulfane: The parent compound without the tetraoxide groups.

1,2-Bis(4-fluorophenyl)disulfane: A similar compound with fluorine atoms instead of bromine.

1,2-Bis(4-chlorophenyl)disulfane: A similar compound with chlorine atoms instead of bromine.

Uniqueness

1,2-Bis(4-bromophenyl)disulfane 1,1,2,2-tetraoxide is unique due to the presence of four oxygen atoms in its structure, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific applications in research and industry.

Biological Activity

1,2-Bis(4-bromophenyl)disulfane 1,1,2,2-tetraoxide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

This compound features a disulfide linkage between two bromophenyl groups and a tetraoxide moiety. Its molecular formula is C12H8Br2O4S2, with a molecular weight of approximately 392.16 g/mol. The compound's structure is critical for its biological activity.

Synthesis

The synthesis of 1,2-bis(4-bromophenyl)disulfane involves the reaction of 4-bromobenzenethiol with sulfur dichloride or elemental sulfur under controlled conditions. The introduction of the tetraoxide functionality is typically achieved through oxidation reactions using reagents such as peracetic acid or m-chloroperbenzoic acid (m-CPBA) .

Antimicrobial Activity

Research indicates that 1,2-bis(4-bromophenyl)disulfane exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown that the compound demonstrates inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these bacteria range from 32 to 64 µg/mL .

Cytotoxicity

Cytotoxicity assays reveal that this compound can induce apoptosis in cancer cell lines. For instance, studies have reported that treatment with concentrations ranging from 10 to 50 µM leads to a significant reduction in cell viability in human breast cancer cells (MCF-7). The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

The proposed mechanism of action for the biological activity of 1,2-bis(4-bromophenyl)disulfane involves:

- Oxidative Stress Induction : The tetraoxide moiety may contribute to ROS generation.

- Disruption of Cellular Functions : The compound can interfere with cellular signaling pathways related to apoptosis and proliferation.

- Interaction with Cellular Targets : Studies suggest that it may bind to thiol-containing proteins, disrupting their function and leading to cell death .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Study on Breast Cancer Cells : A study demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in MCF-7 cell viability. Flow cytometry analysis indicated increased early and late apoptotic cells upon treatment .

- Antibacterial Efficacy : In another study focusing on its antibacterial properties, the compound was tested against multiple strains of Escherichia coli and Pseudomonas aeruginosa, showing promising results comparable to standard antibiotics .

Data Tables

| Biological Activity | Test Organism/Cell Line | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 | - |

| Antimicrobial | Bacillus subtilis | 64 | - |

| Cytotoxicity | MCF-7 (breast cancer) | - | 25 |

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of 1,2-Bis(4-bromophenyl)disulfane 1,1,2,2-tetraoxide to improve yield and purity?

- Methodological Answer : Utilize factorial design experiments to systematically evaluate variables such as reaction temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design can identify interactions between these factors, enabling optimization of conditions like reflux time in polar aprotic solvents (e.g., DMF) to minimize side reactions. Monitor purity via HPLC with UV detection at 254 nm .

Q. How can researchers characterize the structural and electronic properties of this compound to confirm its configuration?

- Methodological Answer : Combine single-crystal X-ray diffraction (SC-XRD) for absolute stereochemical confirmation with density functional theory (DFT) calculations to validate bond lengths and angles. SC-XRD parameters (e.g., R factor < 0.06) ensure structural accuracy, while DFT at the B3LYP/6-31G(d) level predicts electronic properties like HOMO-LUMO gaps .

Q. What analytical techniques are critical for assessing the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds (e.g., >200°C). Pair with UV-Vis spectroscopy to monitor photodegradation under controlled light exposure (e.g., 365 nm) .

Q. How can researchers establish a theoretical framework to predict the compound’s reactivity in sulfur-mediated coupling reactions?

- Methodological Answer : Apply frontier molecular orbital (FMO) theory to predict nucleophilic/electrophilic sites. Computational models (e.g., Gaussian 16) can simulate reaction pathways, while experimental validation via <sup>77</sup>Se NMR (for disulfide intermediates) confirms mechanistic hypotheses .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectral data (e.g., <sup>1</sup>H NMR splitting patterns) for this compound?

- Methodological Answer : Perform variable-temperature NMR (VT-NMR) to assess dynamic effects like rotational barriers. Compare with solid-state NMR to distinguish intrinsic chemical shifts from solvent- or conformation-induced variations. Cross-validate using high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. How can advanced computational methods elucidate the compound’s role in catalytic cycles involving disulfide bond rearrangement?

- Methodological Answer : Employ ab initio molecular dynamics (AIMD) simulations to model transition states in redox reactions. Pair with in situ Raman spectroscopy to track S–S bond cleavage/formation kinetics. Validate using kinetic isotope effects (KIEs) to confirm rate-determining steps .

Q. What experimental designs address discrepancies in reported solubility profiles across non-polar solvents?

- Methodological Answer : Use a Hansen solubility parameter (HSP) approach to correlate solubility with solvent polarity (δD, δP, δH). Conduct phase diagrams via cloud-point titration and compare with COSMO-RS predictions for solvent-solute interactions .

Q. How can researchers integrate AI-driven tools to automate synthesis optimization and data analysis for this compound?

- Methodological Answer : Implement machine learning (ML) algorithms (e.g., random forests) trained on historical reaction data to predict optimal conditions. Use robotic platforms for high-throughput experimentation (HTE) and real-time analytics via inline FTIR or mass spectrometry .

Q. Methodological Framework for Addressing Contradictions

- Data Reconciliation : Apply the Deming regression to statistically harmonize conflicting datasets, accounting for measurement errors in both independent and dependent variables .

- Theoretical Alignment : Link observed anomalies (e.g., unexpected byproducts) to Marcus theory for electron transfer or Curtin-Hammett kinetics for competing pathways .

Properties

CAS No. |

14039-87-3 |

|---|---|

Molecular Formula |

C12H8Br2O4S2 |

Molecular Weight |

440.1 g/mol |

IUPAC Name |

1-bromo-4-(4-bromophenyl)sulfonylsulfonylbenzene |

InChI |

InChI=1S/C12H8Br2O4S2/c13-9-1-5-11(6-2-9)19(15,16)20(17,18)12-7-3-10(14)4-8-12/h1-8H |

InChI Key |

AWNSMFQJCPUPBB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)S(=O)(=O)C2=CC=C(C=C2)Br)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.